molecular formula C18H21N5 B2638766 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415582-89-5

1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2638766
CAS No.: 2415582-89-5
M. Wt: 307.401
InChI Key: WWTFKAVWNJWBCC-UHFFFAOYSA-N
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Description

1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzodiazole core, which is a fused ring system containing both benzene and diazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactionsCommon reagents used in these reactions include pyridine, acetic anhydride, and various amines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

  • 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzimidazole
  • 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzothiazole
  • 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzoxazole

Uniqueness: The uniqueness of 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles .

Properties

IUPAC Name

1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-12(2)17-21-15-6-4-5-7-16(15)23(17)14-10-22(11-14)18-19-9-8-13(3)20-18/h4-9,12,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTFKAVWNJWBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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